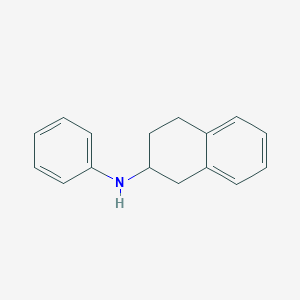

N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene

Description

BenchChem offers high-quality N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h1-9,16-17H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDXVUJCUPTXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496618 | |

| Record name | N-Phenyl-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33816-55-6 | |

| Record name | N-Phenyl-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene

An In-depth Technical Guide to the Physicochemical Properties of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene

Introduction

N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene is a secondary amine derivative of the tetralin scaffold. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse pharmacological activities exhibited by its analogues, including effects on the central nervous system and spasmolytic properties.[1][2] The rigid, partially saturated bicyclic structure of the tetralin core, combined with the electronic and steric contributions of the N-phenyl substituent, makes it a compelling scaffold for designing novel therapeutic agents. A thorough understanding of its physicochemical properties is fundamental for its synthesis, purification, formulation, and for predicting its pharmacokinetic and pharmacodynamic behavior.

This guide provides a comprehensive overview of the known physicochemical properties of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene, outlines standard experimental protocols for their determination, and discusses the implications of these properties for research and development.

Chemical Identity and Core Properties

The fundamental identifiers and properties of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene are summarized below. These data are crucial for accurate documentation, sourcing, and regulatory compliance.

| Property | Value | Source |

| IUPAC Name | N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine | [3] |

| CAS Number | 33816-55-6 | [3] |

| Molecular Formula | C₁₆H₁₇N | [3] |

| Molecular Weight | 223.31 g/mol | [3] |

| Exact Mass | 223.136 g/mol | [3] |

Synthesis Pathway

A common synthetic route to N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene involves the reductive amination of β-tetralone with aniline. This reaction typically proceeds via the formation of an enamine or imine intermediate, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical to the success of the reaction, with common options including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

Caption: Synthetic workflow for N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene.

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of the physicochemical properties is essential for drug development, influencing factors such as solubility, stability, and bioavailability. While specific experimental data for N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene is not widely published, this section outlines the key parameters and the expected spectroscopic features based on its chemical structure.

Core Physicochemical Parameters

| Property | Experimental Value | Significance in Drug Development |

| Melting Point (°C) | Data not available | Influences purity assessment, polymorphism, and formulation design. |

| Boiling Point (°C) | Data not available | Important for purification by distillation and assessing thermal stability. |

| Solubility | Data not available | Critical for formulation, bioavailability, and designing in vitro assays. |

| pKa | Data not available | Determines the ionization state at physiological pH, affecting solubility, permeability, and receptor binding. |

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity confirmation of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the phenyl and tetralin rings, typically in the range of 6.5-7.5 ppm. The aliphatic protons of the tetralin core would appear as complex multiplets in the upfield region (1.5-3.5 ppm). The N-H proton would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons (110-150 ppm) and the aliphatic carbons of the tetralin ring (20-60 ppm).

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit a characteristic N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹.

-

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

-

C=C stretching vibrations for the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak corresponding to the exact mass of the compound (223.136 m/z).

-

The fragmentation pattern would likely involve cleavage of the C-N bond and fragmentation of the tetralin ring, providing further structural information.

-

Experimental Protocols

The following section details standardized methodologies for the determination of key physicochemical and analytical parameters for N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-3 mg of the purified solid sample into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and a reference pan (empty) into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Caption: Workflow for melting point determination using DSC.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid, to ensure good peak shape and resolution.[4]

-

Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol) and dilute to create a series of calibration standards.[4]

-

Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase or a compatible solvent to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Pharmacological Context and Safety Considerations

Derivatives of 2-aminotetralin have been investigated for a range of pharmacological activities.[2][5] For instance, certain N-substituted 1,2,3,4-tetrahydro-2-naphthylamine derivatives have shown potential as spasmolytic agents.[2] While the specific biological activity of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene is not documented, its structural similarity to known bioactive molecules suggests it could be a valuable scaffold in drug discovery programs.

From a safety perspective, aromatic amines as a class can pose health risks. The related compound, N-phenyl-2-naphthylamine, is an irritant to the eyes, skin, and mucous membranes.[6] It is also suspected to be a carcinogen, as it can be metabolized to 2-naphthylamine, a known bladder carcinogen.[7][8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene. All work should be conducted in a well-ventilated fume hood.

Conclusion

N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene is a molecule with significant potential in chemical and pharmaceutical research. While a complete experimental profile of its physicochemical properties is not yet available in the public domain, this guide provides a foundational understanding of its chemical identity, a plausible synthetic route, and the standard methodologies required for its full characterization. The insights into the expected spectroscopic features and the pharmacological context of related compounds offer a solid starting point for researchers and drug development professionals interested in exploring the potential of this and similar molecules. The protocols and data presented herein are intended to facilitate further research and ensure the safe and effective use of this compound in a laboratory setting.

References

-

N-PHENYL-1,2,3,4-TETRAHYDRO-2-AMINONAPHTHALENE | Chemsrc. (2025, August 20). Chemsrc.com. [Link]

-

Naphthalene, 1,2,3,4-tetrahydro-1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. (2015). International Journal of Current Microbiology and Applied Sciences, 4(3), 1000-1008. [Link]

-

1-Phenyl-1,2,3,4-tetrahydronaphthalene | C16H16 | CID 18178 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Velmurugan, R., & Sekar, M. (2009). Synthesis and Spectral Studies of Substituted Phenyl and Naphthyl imino-1,2,3,4-tetrahydrocarbazoles. Asian Journal of Chemistry, 21(6), 4321-4324. [Link]

-

Velmurugan, R., & Sekar, M. (2009). Synthesis and Spectral Studies of Substituted Phenyl and Naphthyl imino-1,2,3,4-tetrahydrocarbazoles. ResearchGate. [Link]

-

Naphthalene, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

[Chemical and pharmacological research on pyran derivatives. XIV. 3-alkylaminoaphtho/2,1-b/pyran-1-ones and derivatives]. (1979). PubMed. [Link]

-

Marek, E. M., Koslitz, S., Weiss, T., Fartasch, M., Schlüter, G., Käfferlein, H. U., & Brüning, T. (2017). Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions. Archives of toxicology, 91(11), 3587–3597. [Link]

-

[Derivatives of 2-amino-1,2,3,4-tetrahydronaphthalene, II: Synthesis and pharmacological investigation of N-substituted trans-2-amino-3-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalenes (author's transl)]. (1977). PubMed. [Link]

-

N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). (1992). OSHA. [Link]

-

2-Naphthylamine. (n.d.). Wikipedia. Retrieved from [Link]

-

2-Naphthalenamine, N-phenyl-: Human health tier II assessment. (2013). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions. (2017). ResearchGate. [Link]

-

Kanao, M., Hashizume, T., Ichikawa, Y., Irie, K., & Isoda, S. (1982). Spasmolytic agents. 2. 1,2,3,4-Tetrahydro-2-naphthylamine derivatives. Journal of medicinal chemistry, 25(11), 1358–1363. [Link]

Sources

- 1. [Chemical and pharmacological research on pyran derivatives. XIV. 3-alkylaminoaphtho/2,1-b/pyran-1-ones and derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spasmolytic agents. 2. 1,2,3,4-Tetrahydro-2-naphthylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS#:33816-55-6 | N-PHENYL-1,2,3,4-TETRAHYDRO-2-AMINONAPHTHALENE | Chemsrc [chemsrc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. [Derivatives of 2-amino-1,2,3,4-tetrahydronaphthalene, II: Synthesis and pharmacological investigation of N-substituted trans-2-amino-3-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalenes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. osha.gov [osha.gov]

- 7. Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

Molecular weight and formula of N-phenyl-2-aminotetralin derivatives

This guide details the molecular characteristics, synthesis, and pharmacological relevance of N-phenyl-2-aminotetralin derivatives. It is designed for researchers in medicinal chemistry and neuropharmacology, focusing on the specific N-phenyl (aniline) scaffold and its distinctions from related N-alkyl derivatives.

Introduction & Chemical Identity

The N-phenyl-2-aminotetralin (2-anilinotetralin) scaffold represents a specific subclass of 2-aminotetralins where the amine nitrogen is directly bonded to a phenyl ring, forming a secondary aniline. This structure is distinct from the widely known N-phenethyl dopaminergic agonists (e.g., N-0437) but shares the critical lipophilic tetralin core essential for blood-brain barrier (BBB) penetration and receptor hydrophobic pocket binding.

While N-alkyl-2-aminotetralins are classical dopamine D2/D3 agonists, the N-phenyl derivatives have emerged in broader medicinal campaigns, including antifungal research and as intermediates for complex CNS-active heterocycles.

Core Scaffold Analysis[1]

-

IUPAC Name: N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine

-

Core Geometry: The semi-rigid tetralin ring restricts the conformational freedom of the ethylamine side chain embedded within the ring, often enhancing receptor selectivity compared to flexible phenethylamines.

-

Chirality: The C2 position is a stereocenter. Biological activity is often enantioselective (typically the (S)-enantiomer is preferred for dopaminergic targets, though this varies by specific derivative).

Molecular Weight & Formula Data

The following table provides calculated molecular data for the core scaffold and key derivatives commonly explored in Structure-Activity Relationship (SAR) studies.

Table 1: Physicochemical Properties of N-Phenyl-2-Aminotetralin Derivatives

| Compound Description | Substituent (Phenyl Ring) | Substituent (Tetralin Ring) | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Core Scaffold | None (H) | None (H) | C₁₆H₁₇N | 223.32 | 223.1361 |

| 4'-Methoxy | 4-OMe | H | C₁₇H₁₉NO | 253.34 | 253.1467 |

| 4'-Chloro | 4-Cl | H | C₁₆H₁₆ClN | 257.76 | 257.0971 |

| 4'-Fluoro | 4-F | H | C₁₆H₁₆FN | 241.31 | 241.1267 |

| 5-Hydroxy (Hybrid) | H | 5-OH | C₁₆H₁₇NO | 239.31 | 239.1310 |

| 5-Methoxy | H | 5-OMe | C₁₇H₁₉NO | 253.34 | 253.1467 |

| Dual Substituted | 4-F | 5-OH | C₁₆H₁₆FNO | 257.30 | 257.1216 |

Note on Lipophilicity: The core C₁₆H₁₇N has a predicted LogP of ~3.7–4.0, making it highly lipophilic. Substitutions like 5-OH (on the tetralin ring) are critical for mimicking the phenol group of neurotransmitters (dopamine/serotonin), reducing LogP to a more drug-like range (~2.5) and enabling hydrogen bonding with serine residues in GPCR binding pockets.

Synthetic Methodologies

To access these derivatives, two primary routes are recommended based on the availability of starting materials and the electronic nature of the phenyl ring.

Method A: Reductive Amination (The "Tetralone" Route)

This is the standard protocol for electron-rich or neutral anilines. It avoids the use of transition metals but requires careful pH control to prevent over-alkylation or imine hydrolysis.

-

Reagents: 2-Tetralone, Aniline derivative, NaBH(OAc)₃ (Sodium triacetoxyborohydride), Acetic Acid (AcOH), 1,2-Dichloroethane (DCE).

-

Protocol:

-

Step 1 (Imine Formation): Dissolve 2-tetralone (1.0 equiv) and aniline (1.1 equiv) in DCE. Add AcOH (1.0 equiv) to catalyze imine formation. Stir at room temperature for 1–2 hours.

-

Step 2 (Reduction): Add NaBH(OAc)₃ (1.5 equiv) in one portion. The mild nature of this reductant prevents reduction of the ketone before imine formation.

-

Step 3 (Workup): Quench with saturated NaHCO₃. Extract with DCM. Purify via silica gel chromatography (Hexanes/EtOAc).

-

Method B: Buchwald-Hartwig Cross-Coupling (The "Aminotetralin" Route)

This route is superior when introducing electron-deficient phenyl rings (e.g., 4-nitro, 4-cyano) or when starting from chiral 2-aminotetralin to preserve stereochemistry.

-

Reagents: 2-Aminotetralin (chiral or racemic), Aryl Bromide/Iodide, Pd(OAc)₂ or Pd₂dba₃, BINAP or Xantphos (ligand), NaOtBu (base), Toluene.

-

Protocol:

-

Step 1: Charge a flask with Pd(OAc)₂ (5 mol%), BINAP (7.5 mol%), and NaOtBu (1.4 equiv) under Argon.

-

Step 2: Add Toluene, Aryl Bromide (1.0 equiv), and 2-Aminotetralin (1.2 equiv).

-

Step 3: Heat to 80–100°C for 12–18 hours.

-

Mechanism: The bulky phosphine ligand facilitates the reductive elimination of the C-N bond while preventing beta-hydride elimination.

-

Experimental Visualization

The following diagram illustrates the logical flow for selecting a synthetic route.

Figure 1: Decision matrix for synthesizing N-phenyl-2-aminotetralin derivatives based on substrate electronics and stereochemical needs.

Structure-Activity Relationship (SAR) Logic

The biological activity of these derivatives is tightly controlled by substitutions at two key regions: the Tetralin Core (binding to the orthosteric pocket) and the N-Phenyl Tail (interacting with secondary pockets or extracellular loops).

Key Pharmacophores[3][4]

-

C5/C7 Hydroxyls (Tetralin): Essential for dopaminergic (D2/D3) and serotonergic (5-HT) activity. A C5-OH mimics the meta-hydroxyl of dopamine.

-

N-Phenyl Ring:

-

Para-substitution (4'-position): Modulates metabolic stability and potency. Small halogens (F, Cl) often block metabolic oxidation.

-

Ortho-substitution (2'-position): Induces steric twist, forcing the phenyl ring out of plane. This can drastically alter receptor affinity (e.g., creating subtype selectivity between D2 and D3).

-

Figure 2: SAR map highlighting critical substitution points for tuning pharmacological activity.

References

-

Antifungal Activity of 2-Aminotetralins: Yao, B., et al. (2007).[1] "Synthesis and antifungal activities of novel 2-aminotetralin derivatives." Journal of Medicinal Chemistry.

-

Dopamine Receptor Agonists: Seiler, M. P., et al. (1986). "Structure-activity relationships of 2-aminotetralins and their influence on dopamine receptor subtypes." Journal of Medicinal Chemistry.

-

Buchwald-Hartwig Amination: Guram, A. S., & Buchwald, S. L. (1994).[2] "Palladium-Catalyzed Buchwald-Hartwig Amination."[3] Journal of the American Chemical Society.[2]

-

PubChem Compound Summary: "2-Aminotetralin."[2][4][5] National Center for Biotechnology Information.

-

Melatonin Receptor Ligands: Audinot, V., et al. (2003). "Binding profile of 4-phenyl-2-propionamidotetralin (4-P-PDOT)." Naunyn-Schmiedeberg's Archives of Pharmacology.

Sources

- 1. Synthesis and antifungal activities of novel 2-aminotetralin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 4. 2-Aminotetralin | C10H13N | CID 34677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dopaminergic 2-aminotetralins: affinities for dopamine D2-receptors, molecular structures, and conformational preferences - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene in Organic Solvents

Abstract

N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene is a molecule of significant interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive analysis of the predicted solubility profile of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene based on its physicochemical properties. In the absence of extensive publicly available quantitative data, this document emphasizes the theoretical underpinnings of its solubility and provides a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking to work with this compound.

Introduction: The Significance of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that influences its behavior throughout the entire development lifecycle. From the choice of solvent for a chemical reaction to the bioavailability of a final drug product, solubility data informs crucial decisions. N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene, with its unique structural features, presents an interesting case for solubility analysis. This guide will delve into the factors expected to govern its solubility and provide the necessary tools for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure and Properties

-

Chemical Name: N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine[1]

-

Molecular Formula: C₁₆H₁₇N[1]

-

Molecular Weight: 223.31 g/mol [1]

-

Structure: The molecule incorporates a polar secondary amine group, a non-polar phenyl ring, and a bulky, largely non-polar tetrahydronaphthalene moiety.

The interplay between the polar amine group, capable of acting as a hydrogen bond donor and acceptor, and the large non-polar aromatic and alicyclic structures will dictate its solubility. Aromatic amines are generally soluble in organic solvents but have limited solubility in water.[2][3]

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene in various classes of organic solvents.[4] The large non-polar surface area of the molecule suggests good solubility in non-polar and moderately polar solvents. The presence of the secondary amine group will contribute to some solubility in polar solvents, particularly those that can engage in hydrogen bonding.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Benzene | High | The large non-polar tetrahydronaphthalene and phenyl groups will have strong van der Waals interactions with non-polar solvents.[4][5] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents can interact with the polar amine group through dipole-dipole interactions without the steric hindrance of hydrogen bonding. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | While these solvents can hydrogen bond with the amine group, the large hydrophobic backbone of the molecule will limit solubility.[6] |

| Highly Polar | Water, Acetonitrile | Very Low | The molecule's predominantly non-polar character will result in poor solvation by highly polar solvents like water.[6] |

Experimental Protocol for Solubility Determination: The Isothermal Saturation Method

The following protocol describes a robust and reliable method for quantitatively determining the solubility of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene in an organic solvent at a specific temperature.[7]

Rationale for Method Selection

The isothermal saturation method is chosen for its accuracy and directness. It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute. This method is considered a "gold standard" for solubility determination.

Materials and Equipment

-

N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature incubator/shaker

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Record the exact mass of the compound added.

-

Add a known volume or mass of the selected organic solvent to the vial.[8]

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator/shaker. The temperature should be controlled to ± 0.5 °C.

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully draw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent using volumetric flasks and pipettes. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene.

-

A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow Diagram

Caption: Isothermal Saturation Method Workflow.

Advanced Considerations in Solubility

For a more in-depth understanding, researchers can employ thermodynamic models to predict solubility.[9] Models such as the modified UNIFAC can provide estimations, though they often require data on the compound's melting point and enthalpy of fusion.[9][10] Furthermore, machine learning approaches are emerging as powerful tools for predicting the solubility of organic molecules in various solvents.[11][12][13]

Conclusion

References

-

Unacademy. (n.d.). Learn About Aromatic and Aliphatic Amines. Unacademy. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

-

Jain, A., et al. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

-

Thordal, B., et al. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. PMC. [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents? Quora. [Link]

-

Pobudkowska, A., & Reschke, G. (n.d.). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. ResearchGate. [Link]

-

Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Chemistry LibreTexts. [Link]

-

Gimadiev, T. R., et al. (2025, April 28). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed. [Link]

-

Gimadiev, T. R., et al. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling. [Link]

-

University of Calgary. (2020, March 4). Amines and Heterocycles. [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Vedantu. (n.d.). Physical Properties of Amines Explained with Examples. Vedantu. [Link]

-

St. Ambrose University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Chemsrc. (2025, August 20). N-PHENYL-1,2,3,4-TETRAHYDRO-2-AMINONAPHTHALENE. Chemsrc. [Link]

Sources

- 1. CAS#:33816-55-6 | N-PHENYL-1,2,3,4-TETRAHYDRO-2-AMINONAPHTHALENE | Chemsrc [chemsrc.com]

- 2. Learn About Aromatic and Aliphatic Amines [unacademy.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Physical Properties of Amines Explained with Examples [vedantu.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Technical Guide: Safety, Toxicology, and Handling of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene

Executive Summary

N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene (also known as N-phenyl-2-aminotetralin or PAT) is a secondary amine pharmacophore frequently utilized in medicinal chemistry as a scaffold for dopaminergic and serotonergic ligands.[1][2] Unlike its fully aromatic analog (N-phenyl-2-naphthylamine, a common industrial antioxidant), PAT possesses a non-planar, lipophilic tetralin ring system that facilitates Blood-Brain Barrier (BBB) penetration and specific CNS receptor binding.

This guide addresses the critical data gap regarding this compound. As a research chemical, it lacks a comprehensive, clinically validated Safety Data Sheet (SDS). Therefore, this document utilizes Structure-Activity Relationship (SAR) analysis and Read-Across Toxicology to establish a precautionary safety profile.

Part 1: Chemical Identification & Physicochemical Properties

Identity:

-

Chemical Name: N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene[3]

-

CAS Number: 33816-55-6 (Note: Often confused with the fully aromatic CAS 135-88-6; verification of the tetrahydro prefix is critical).

-

Synonyms: N-Phenyl-2-aminotetralin; 2-(Phenylamino)tetralin.

-

Molecular Formula: C₁₆H₁₇N

-

Molecular Weight: 223.31 g/mol

Physicochemical Drivers of Toxicity:

| Property | Value (Predicted) | Toxicological Implication |

|---|---|---|

| LogP | ~4.2 - 4.5 | High Lipophilicity. Indicates rapid dermal absorption and high potential for BBB penetration. |

| pKa | ~4.5 - 5.0 | The N-phenyl group reduces basicity compared to the parent 2-aminotetralin, potentially altering lysosomal trapping dynamics. |

| H-Bond Donors | 1 (Secondary Amine) | Capable of Phase II conjugation (Glucuronidation) but also metabolic N-oxidation. |

Part 2: Hazard Identification (GHS Classification)[4]

Disclaimer: This classification is derived from SAR analysis of the parent pharmacophore (2-aminotetralin) and the N-phenyl substituent. It represents a "Worst-Case" precautionary profile.

GHS Label Elements

Signal Word: DANGER

Hazard Statements:

-

H301: Toxic if swallowed (Inferred from potent CNS activity of tetralin derivatives).

-

H317: May cause an allergic skin reaction (Read-across from N-phenyl-2-naphthylamine).

-

H336: May cause drowsiness or dizziness (CNS depression/stimulation).

-

H373: May cause damage to organs (Liver/Blood) through prolonged or repeated exposure (Aniline-moiety bioactivation).

-

H410: Very toxic to aquatic life with long lasting effects.[4][5][6]

Precautionary Principle

Treat this substance as a Potent CNS Agent and a Potential Sensitizer . The structural similarity to dopaminergic agonists (e.g., Rotigotine precursors) suggests biological activity at nanomolar concentrations.

Part 3: Toxicological Mechanisms & SAR Analysis

This section synthesizes the "Why" behind the risks, moving beyond simple hazard lists to mechanistic causality.

Metabolic Bioactivation Pathways

The toxicity of PAT is dictated by the competition between detoxification (Ring Hydroxylation) and bioactivation (N-Hydroxylation).

-

N-Hydroxylation (The Tox Pathway): CYP450 enzymes can oxidize the secondary amine to a hydroxylamine. Further oxidation leads to a Quinone Imine species. This electrophile can bind covalently to hepatic proteins (hepatotoxicity) or trigger immune responses (sensitization).

-

Ring Hydroxylation (The Detox Pathway): Hydroxylation on the tetralin ring (positions 5, 6, or 7) usually leads to stable phenols that are rapidly glucuronidated and excreted.

Visualization: Metabolic Fate & Bioactivation Risk

Figure 1: Predicted metabolic fate of N-Phenyl-2-aminotetralin. The N-hydroxylation pathway represents the primary mechanism for potential idiosyncratic toxicity.

CNS Pharmacology Risks

Unlike simple industrial amines, the 2-aminotetralin core is a "privileged structure" for binding to G-protein coupled receptors (GPCRs).

-

Dopamine Agonism: 2-aminotetralins often act as D2/D3 agonists. Accidental exposure may result in nausea, hypotension, hallucinations, or dyskinesia.

-

Serotonin Activity: 5-HT receptor interaction may cause serotonin syndrome-like symptoms (hyperthermia, agitation) if exposure is significant.

Part 4: Safe Handling Protocol (OEB 3/4)

Due to the combination of high lipophilicity and predicted CNS potency, this compound should be handled under Occupational Exposure Band (OEB) 3 or 4 standards until specific toxicology data proves otherwise.

Engineering Controls

-

Primary: All weighing and solution preparation must occur within a Certified Fume Hood or Powder Containment Enclosure .

-

Secondary: HEPA filtration for exhaust.

-

Static Control: Use anti-static gun/ionizer during weighing. The lipophilic nature of the crystals often generates significant static charge, increasing dispersion risk.

Personal Protective Equipment (PPE) Matrix

| Body Part | Requirement | Rationale |

| Respiratory | N95 (minimum) or P100/PAPR | Prevention of inhalation of potent CNS-active dusts. |

| Hands | Double Nitrile (0.11mm min) | Lipophilic amines permeate latex rapidly. Double gloving provides a "breakthrough" buffer. |

| Eyes | Chemical Goggles | Standard safety glasses are insufficient for potential splashes of amine solutions (corrosive risk). |

| Body | Tyvek Lab Coat (Wrist cuffs) | Prevents dermal absorption through clothing contact. |

Workflow Visualization

Figure 2: Standard Operating Procedure (SOP) flow for handling lipophilic amine pharmacophores.

Part 5: Emergency Response Protocols

First Aid

-

Inhalation: Remove to fresh air immediately.[5] Alert Medical: Mention potential "Dopaminergic/Serotonergic Agonist" exposure. This guides ER staff to look for hypotension or serotonin syndrome.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol or DMSO, as these solvents will accelerate the transdermal absorption of the lipophilic amine.

-

Eye Contact: Rinse for 15 minutes.[5][7][8] Amine bases can cause corneal clouding; ophthalmological consult is required.

Spill Management

-

Evacuate the immediate area.

-

Don PPE: Double gloves, Tyvek suit, P100 respirator.

-

Neutralize: Do not sweep dry dust. Cover with a wet absorbent pad (propylene glycol or water) to suppress dust.

-

Clean: Wipe surface with 1N HCl (dilute acid) to convert the free base amine into a water-soluble salt, facilitating easier removal.

References

-

ChemSrc. (2025). N-PHENYL-1,2,3,4-TETRAHYDRO-2-AMINONAPHTHALENE CAS#: 33816-55-6.[3] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 34677, 2-Aminotetralin. (Parent Pharmacophore Data). Retrieved from [Link]

-

Cannon, J. G., et al. (1989). Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives. Journal of Medicinal Chemistry. (Demonstrates CNS potency of the scaffold). Retrieved from [Link]

- Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction.

Sources

- 1. Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS#:33816-55-6 | N-PHENYL-1,2,3,4-TETRAHYDRO-2-AMINONAPHTHALENE | Chemsrc [chemsrc.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. chemscience.com [chemscience.com]

- 7. fishersci.com [fishersci.com]

- 8. accustandard.com [accustandard.com]

A Historical and Methodological Review of the Synthesis of N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine

An in-depth technical guide by a Senior Application Scientist

Executive Summary

The 2-aminotetralin framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents, particularly within the realm of dopaminergic and serotonergic modulation.[1][2] N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine serves as a quintessential example of this structural class. This guide provides a comprehensive review of the historical evolution of its synthesis, tracing the progression from high-temperature classical methods to highly efficient, selective, and modern catalytic protocols. We will analyze the causality behind methodological shifts, provide detailed experimental procedures for key transformations, and explore contemporary strategies that offer enhanced control and efficiency.

Introduction: The Significance of the 2-Aminotetralin Scaffold

The 1,2,3,4-tetrahydronaphthalene chassis, often referred to as a tetralin, provides a conformationally restricted analogue of phenylethylamine. This structural rigidity is a powerful tool in drug design, allowing for the precise orientation of pharmacophoric features to optimize receptor binding and activity. The introduction of an amino group at the C-2 position has been particularly fruitful, leading to the development of compounds with significant central nervous system activity.[1][3] The N-aryl substitution, as seen in the title compound, further expands the chemical space, enabling fine-tuning of a molecule's electronic and steric properties to modulate its biological profile. Understanding the synthetic pathways to this core structure is therefore fundamental for researchers in neuroscience, pharmacology, and synthetic medicinal chemistry.

Chapter 1: Early Approaches - The Leuckart-Wallach Reaction

One of the earliest methods for the reductive amination of ketones is the Leuckart reaction, first described in 1885.[4][5] The Leuckart-Wallach reaction is a variant that utilizes formic acid or its derivatives (like ammonium formate or formamide) to act as both the nitrogen source (via in-situ ammonia generation or direct amine reaction) and the reducing agent.[4][6]

Mechanism and Rationale

The reaction proceeds by the initial formation of an iminium ion from the ketone (2-tetralone) and the amine (aniline). This electrophilic intermediate is then reduced by a hydride transfer from formic acid (or a formate salt), which decomposes to carbon dioxide.[4][6] The primary driving force is the formation of the stable C-N bond and the evolution of CO2 gas. In its era, this method was valuable because it did not require expensive metal catalysts or sensitive, pyrophoric hydride reagents.

However, the Leuckart-Wallach reaction suffers from significant drawbacks that have led to its replacement in modern synthesis:

-

Harsh Conditions: The reaction requires very high temperatures, typically in the range of 150-200°C.[4][6]

-

Byproduct Formation: It often produces N-formylated byproducts that necessitate a separate hydrolysis step to yield the free amine.[6]

-

Moderate Yields: Yields can be inconsistent, especially with sterically hindered or electronically deactivated ketones.[4]

Conceptual Experimental Protocol: Leuckart-Wallach Synthesis

This protocol is a generalized representation based on the classical method.

-

Reaction Setup: In a flask equipped with a reflux condenser and a distillation head, combine 2-tetralone (1.0 eq), aniline (1.5-2.0 eq), and a large excess of formic acid (or ammonium formate).

-

Heating: Heat the mixture to 160-180°C. Water and other volatiles are slowly distilled off. The reaction is typically maintained at this temperature for several hours.

-

Hydrolysis: After cooling, the reaction mixture is treated with concentrated hydrochloric acid and heated to reflux for several hours to hydrolyze the intermediate N-formyl amine.

-

Work-up: The mixture is cooled, made alkaline with a strong base (e.g., NaOH) to deprotonate the amine, and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The crude product is purified by distillation or chromatography to yield the final N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine.

Caption: Leuckart-Wallach Reaction Workflow.

Chapter 2: The Advent of Catalytic Hydrogenation

A significant advancement over the Leuckart-Wallach reaction was the use of catalytic hydrogenation. This method offers cleaner reactions and avoids the use of corrosive, high-boiling reagents. The process is a type of direct reductive amination where the ketone, amine, and catalyst are combined in a solvent under a hydrogen atmosphere.[7]

Mechanism and Rationale

The reaction begins with the equilibrium formation of the enamine or iminium ion from 2-tetralone and aniline. A heterogeneous catalyst, typically palladium on carbon (Pd/C), then facilitates the addition of hydrogen across the C=N double bond. The key advantage is that the reaction conditions are much milder (often room temperature) and the only byproduct is water. This method became a workhorse in industrial and academic labs for decades.

A 1977 study on the reductive alkylation of aniline with 2-tetralone demonstrated that this method was effective, though the yield was moderate when using aniline as both the reactant and solvent.[1][7] The primary limitation of catalytic hydrogenation is its incompatibility with other reducible functional groups (e.g., alkenes, alkynes, nitro groups) and the requirement for specialized high-pressure hydrogenation equipment.[7]

Experimental Protocol: Catalytic Hydrogenation

Adapted from Campbell, J.B. & Lavagnino, E.R. (1977).[1]

-

Reaction Setup: To a hydrogenation vessel, add 2-tetralone (1.0 eq), aniline (used as solvent, large excess), and 5% Palladium on Carbon (Pd/C) catalyst.

-

Hydrogenation: Seal the vessel and place it on a Parr apparatus. Purge with hydrogen gas and pressurize to an initial pressure of 60 psi.

-

Reaction: Shake the mixture at room temperature until the theoretical uptake of hydrogen is complete (approx. 2.5 hours).

-

Work-up: Filter the reaction mixture to remove the Pd/C catalyst. The filtrate (aniline solution) is stirred vigorously with a mixture of concentrated HCl and water.

-

Isolation: The aqueous layer is separated, and the product hydrochloride salt can be isolated. Alternatively, the combined organic layers are dried and concentrated to a residue, from which the product hydrochloride salt is crystallized.

Chapter 3: The Hydride Reagent Revolution

The development of selective hydride reducing agents, particularly sodium borohydride (NaBH₄) and its derivatives, marked a true paradigm shift in synthetic chemistry, making reductive amination one of the most common and reliable methods for amine synthesis.

Causality of the Shift: The Quest for Selectivity and Safety

While powerful, early hydrides like lithium aluminum hydride (LiAlH₄) are unselective and violently reactive with protic solvents. Sodium borohydride (NaBH₄) offered a milder alternative but can still reduce the starting ketone in competition with the desired imine reduction.[8] This led to the development of "tamed" borohydrides with attenuated reactivity, perfectly suited for reductive amination.

-

Sodium Cyanoborohydride (NaBH₃CN): This reagent is stable in weakly acidic conditions (pH 6-7), which are ideal for imine formation. It selectively reduces the protonated iminium ion much faster than it reduces a ketone, allowing for a one-pot reaction with high selectivity.[9][10] Its primary drawback is the use of cyanide, a toxic reagent that can generate HCN gas if the pH drops too low.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This has become the reagent of choice for modern reductive aminations.[8][9] It is a mild, non-toxic, and highly selective reducing agent. The acetate groups provide steric bulk and electronically temper the hydride's reactivity, making it highly selective for imines over ketones.[10] It does not require strict pH control and can be used in a variety of aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).

A direct comparison highlights the superiority of the hydride method: catalytic hydrogenation of 2-tetralone with aniline gave a 54% yield, whereas the use of sodium triacetoxyborohydride under standard conditions provided an 87% yield of the desired product.[7]

Data Summary: Comparison of Synthetic Methods

| Method | Reducing Agent | Conditions | Yield (%) | Key Advantages | Key Disadvantages |

| Leuckart-Wallach | Formic Acid/Aniline | High Temp (>160°C) | Moderate | Inexpensive, no catalyst | Harsh conditions, byproducts |

| Catalytic Hydrogenation | H₂ / Pd-C | 60 psi H₂, RT | 54%[7] | Clean, high atom economy | Requires pressure equipment, non-selective |

| Hydride Reduction | NaBH(OAc)₃ | DCE, RT | 87%[7] | High yield, high selectivity, mild | Reagent cost, stoichiometry |

Experimental Protocol: Reductive Amination with STAB

Adapted from Abdel-Magid, A. F., et al. (1996).[7]

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂), add 2-tetralone (1.0 eq), aniline (1.0-1.2 eq), and 1,2-dichloroethane (DCE). Stir the solution at room temperature.

-

Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. A slight exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 4-24 hours).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 1 hour.

-

Extraction & Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Caption: STAB-mediated Reductive Amination Workflow.

Chapter 4: Modern and Alternative Strategies

While reductive amination remains the most direct and common approach, modern organic chemistry offers alternative strategies that may be advantageous in specific contexts, such as in complex molecule synthesis or when chirality is a concern.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction forms C-N bonds by coupling an amine with an aryl halide or triflate.[11] This method represents a completely different synthetic logic (a retrosynthetic C-N disconnection on the aromatic ring of aniline, rather than at the tetralin core).

Synthetic Approach: The synthesis would not start from 2-tetralone. Instead, it would involve the coupling of 2-amino-1,2,3,4-tetrahydronaphthalene with a bromobenzene or iodobenzene derivative. This can be particularly useful if one needs to introduce a complex or functionalized aryl group. While no specific report for the title compound was found, the successful amination of bromo-estrone derivatives with aniline demonstrates the feasibility of this approach on related scaffolds.[12][13]

Biocatalysis: Enzymatic Reductive Amination

For drug development professionals, enantioselectivity is often critical. Modern biocatalysis using enzymes like Imine Reductases (IREDs) offers an exceptional method for producing chiral amines with very high enantiomeric excess.[2] These enzymes catalyze the asymmetric reduction of a pre-formed imine or perform a direct, one-pot reductive amination of a ketone and an amine. This approach provides access to single enantiomers of 2-aminotetralin derivatives, which is a significant advantage over classical methods that produce racemic mixtures.[2]

Caption: Comparison of Retrosynthetic Approaches.

Conclusion

The synthesis of N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine provides a clear and compelling narrative of the progress in synthetic organic chemistry. The journey from the harsh, high-temperature conditions of the Leuckart-Wallach reaction to the mild and highly selective STAB-mediated reductive amination illustrates a persistent drive for efficiency, safety, and control. Early catalytic hydrogenation methods offered a cleaner alternative but were surpassed by the operational simplicity and functional group tolerance of modern hydride reagents. Today, researchers can choose from a robust toolkit, including highly efficient reductive aminations for routine synthesis, powerful cross-coupling reactions for convergent strategies, and cutting-edge biocatalytic methods for the production of enantiopure materials crucial for pharmaceutical development.

References

-

Reductive amination. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1008-1015. [Link]

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 21, 2026, from [Link]

-

Myers, A. G. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout. [Link]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Campbell, J. B., & Lavagnino, E. R. (1977). Reductive Alkylation of Aniline with 2-Indanone and 2-Tetralone. Organic Preparations and Procedures International, 9(6), 297-300. [Link]

-

Reductive Amination - Common Conditions. (n.d.). The Reaction Explorer. Retrieved February 21, 2026, from [Link]

-

Rowles, I., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition, 60(46), 24456-24460. [Link]

-

Leuckart reaction. (n.d.). In Grokipedia. Retrieved February 21, 2026, from [Link]

-

McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362-367. [Link]

-

Schön, U., Wölfling, J., & Frank, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Semantic Scholar. [Link]

-

Leuckart reaction. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Metabolic stability of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene in vitro

This guide details the in-vitro metabolic stability profiling of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene (N-Ph-2-AT). It is designed for medicinal chemists and DMPK scientists optimizing aminotetralin scaffolds for CNS indications (e.g., dopamine/serotonin modulation).

Executive Summary

N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene (N-Ph-2-AT) represents a critical chemical scaffold in the design of G-protein coupled receptor (GPCR) ligands, particularly for dopaminergic (

However, this structural combination introduces significant metabolic liabilities. The lipophilic nature of the N-phenyl group, combined with the electron-rich tetralin ring, makes N-Ph-2-AT a high-affinity substrate for Cytochrome P450 (CYP) enzymes. This guide provides a mechanistic breakdown of its metabolic instability, a validated protocol for assessing intrinsic clearance (

Critical Safety Note: N-Ph-2-AT is the tetrahydro analogue. It must be distinguished from N-phenyl-2-naphthylamine (fully aromatic), a known carcinogen and rubber antioxidant. While N-Ph-2-AT is a pharmaceutical intermediate, its metabolic cleavage can yield aniline derivatives requiring careful toxicological assessment.

Physicochemical Determinants of Metabolism

Metabolic stability is governed by the enzyme's ability to access the substrate. N-Ph-2-AT possesses specific properties that drive its hepatic clearance:

| Property | Value (Est.) | Metabolic Impact |

| LogP | 4.2 – 4.5 | High. High lipophilicity drives extensive binding to microsomal proteins and rapid partitioning into the CYP active site. |

| pKa | ~8.5 (Basic) | Moderate. The secondary amine is protonated at physiological pH, facilitating interaction with acidic residues (e.g., Asp/Glu) in CYP2D6. |

| PSA | ~12 Ų | Low. Low polar surface area enhances membrane permeability but necessitates extensive Phase I oxidation for excretion. |

| Rotatable Bonds | 2 | Low. The rigid tetralin core limits conformational entropy, often resulting in high affinity for specific CYP isoforms (lock-and-key). |

Mechanistic Metabolic Pathways

The metabolic clearance of N-Ph-2-AT is dominated by Phase I oxidative reactions catalyzed by hepatic CYPs (primarily CYP2D6 and CYP3A4).

Primary Metabolic Soft Spots

-

N-Dealkylation (N-Dephenylation):

-

Aromatic Hydroxylation (Tetralin Ring):

-

Mechanism: Electrophilic attack on the electron-rich aromatic ring.

-

Positions: C5, C6, and C7 are highly susceptible.

-

Significance: 5-OH and 7-OH metabolites often retain high biological activity (active metabolites).

-

-

Aromatic Hydroxylation (Phenyl Ring):

-

Mechanism: Para-hydroxylation of the N-phenyl ring.

-

Product: 4'-Hydroxy-N-phenyl-2-aminotetralin. This site is a major "metabolic soft spot" unless blocked by halogens (e.g., Fluorine).

-

Pathway Visualization

The following diagram illustrates the divergent metabolic fate of N-Ph-2-AT.

Figure 1: Predicted metabolic tree for N-Ph-2-AT showing major Phase I oxidative routes and subsequent Phase II conjugation.

Experimental Protocol: Microsomal Stability Assay

To accurately determine the intrinsic clearance (

Reagents & Materials

-

Test Compound: N-Ph-2-AT (10 mM stock in DMSO).

-

Enzyme Source: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

-

Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Workflow

-

Preparation:

-

Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

-

Pre-incubate microsomes at 37°C for 5 minutes.

-

Prepare Test Compound working solution (1 µM final assay concentration to ensure linear kinetics).

-

-

Initiation:

-

Add Test Compound to the microsome mix.

-

Initiate reaction by adding 1 mM NADPH (final concentration).

-

Control: Run a "minus NADPH" control to detect non-CYP degradation (hydrolysis).

-

-

Sampling:

-

At time points

min, remove 50 µL aliquots.

-

-

Quenching:

-

Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (with IS).

-

Vortex vigorously for 30 seconds.

-

-

Analysis:

-

Centrifuge at 4,000 rpm for 15 min to pellet precipitated proteins.

-

Analyze supernatant via LC-MS/MS.

-

Analytical Conditions (LC-MS/MS)

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 3 minutes (rapid elution due to lipophilicity).

-

Detection: MRM mode (Positive Electrospray Ionization, ESI+). Monitor parent transition

.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance

Plot the natural log (ln) of the "Percent Parent Remaining" vs. Time. The slope of the linear regression (

Benchmarking (Human Liver Microsomes)

For N-Ph-2-AT, typical results fall into the "High Clearance" category due to the unblocked metabolic soft spots.

| Parameter | Low Clearance | Moderate Clearance | High Clearance (Expected for N-Ph-2-AT) |

| > 60 | 20 – 60 | < 20 | |

| < 15 | 15 – 45 | > 45 |

Interpretation: A high clearance value indicates that the compound will undergo significant first-pass metabolism in vivo, likely resulting in low oral bioavailability (%F).

Structural Optimization Strategies

To improve the metabolic stability of the N-Ph-2-AT scaffold, the following medicinal chemistry strategies are recommended:

-

Block Metabolic Soft Spots:

-

Para-Fluorination: Introduce a Fluorine atom at the para-position of the phenyl ring. This blocks hydroxylation and reduces electron density, slowing oxidation.

-

Tetralin Substitution: Introduction of a methyl or halogen group at C5/C8 can sterically hinder hydroxylation.

-

-

Reduce Lipophilicity:

-

Replace the phenyl ring with a heteroaromatic ring (e.g., Pyridine, Pyrimidine). This lowers LogP and reduces affinity for the hydrophobic CYP active site.

-

-

Bioisosteres:

-

Replace the secondary amine with an ether linkage (though this alters pharmacology) or constrain the N-phenyl bond in a fused tricyclic system to prevent N-dealkylation.

-

References

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.

-

Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction. Chemistry & Biodiversity, 4(11), 257-405.

-

Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650.

-

Horn, A. S., et al. (1984). N,N-disubstituted 2-aminotetralins are potent D-2 dopamine receptor agonists.[3] European Journal of Pharmacology, 105(1-2), 15-21.[3]

Sources

Methodological & Application

The Elusive Chiral Auxiliary: An In-depth Analysis of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene in Asymmetric Synthesis

Despite a comprehensive search of the scientific literature, detailed application notes and protocols for the use of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene as a chiral auxiliary in asymmetric synthesis remain largely undocumented. This investigation reveals a significant gap in the readily accessible chemical literature concerning the practical application of this specific compound for inducing stereoselectivity in key chemical transformations.

Chiral auxiliaries are fundamental tools in modern organic synthesis, enabling chemists to control the three-dimensional arrangement of atoms in a molecule.[1] These removable chiral moieties are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they are cleaved to yield an enantiomerically enriched product. While numerous chiral auxiliaries have been developed and extensively studied, N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene does not appear to be a prominent or well-characterized member of this class of molecules, based on available data.

Our extensive search for specific protocols, including its synthesis in enantiomerically pure forms, methods for its attachment to carbonyl compounds, and its performance in key asymmetric reactions such as aldol condensations, Michael additions, and alkylations, did not yield any established methodologies. Furthermore, crucial data regarding the diastereoselectivity and enantioselectivity achieved with this auxiliary, as well as conditions for its subsequent removal and recycling, are not present in the surveyed literature.

For researchers and drug development professionals seeking to employ chiral auxiliaries for the synthesis of enantiopure compounds, a wealth of information exists for a variety of other well-established auxiliaries. These include, but are not limited to:

-

Evans' Oxazolidinones: Widely used for stereoselective aldol reactions, alkylations, and other transformations.[1]

-

SAMP/RAMP Hydrazones: Effective for the asymmetric alkylation of ketones and aldehydes.

-

Camphorsultams: Employed in a range of asymmetric reactions, including Diels-Alder reactions and conjugate additions.

-

Pseudoephedrine Amides: A practical auxiliary for the synthesis of chiral carboxylic acids.

The lack of specific literature on N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene as a chiral auxiliary suggests that it may have been investigated and found to be less effective than other existing auxiliaries, or that its applications are highly specialized and not widely published. It is also possible that research into this particular compound is nascent and has not yet been disseminated in peer-reviewed journals or patents.

Therefore, for scientists and professionals in the field of drug development, it is recommended to consult the extensive literature on well-validated chiral auxiliaries for which detailed protocols and a proven track record of success are readily available.

General Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

For the benefit of the reader, we provide a generalized workflow for the application of a chiral auxiliary in asymmetric synthesis. This conceptual framework can be adapted to various known auxiliaries.

I. Conceptual Workflow of Asymmetric Synthesis Using a Chiral Auxiliary

Sources

Preparation of N-phenyl-2-aminotetralin hydrochloride salt

An Application Note for the Synthesis and Characterization of N-phenyl-2-aminotetralin Hydrochloride

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of N-phenyl-2-aminotetralin hydrochloride, a key intermediate in the development of various pharmacologically active agents. The synthesis is centered around the direct reductive amination of 2-tetralone with aniline using sodium triacetoxyborohydride, a mild and efficient reducing agent. Subsequent conversion to the hydrochloride salt enhances the compound's stability and handling properties. This guide is intended for researchers in medicinal chemistry and drug development, offering detailed procedural steps, explanations of the underlying chemical principles, and robust methods for characterization to ensure the synthesis of a high-purity final product.

Introduction and Scientific Principles

The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting central nervous system receptors, such as dopamine and serotonin receptors.[1][2] N-phenyl-2-aminotetralin serves as a crucial precursor for more complex derivatives. Its synthesis is a critical step in the exploration of new chemical entities with potential therapeutic applications.

The selected synthetic strategy is the reductive amination of a ketone (2-tetralone) with a primary amine (aniline). This reaction is one of the most powerful methods for forming C-N bonds.[3] The process involves two key stages that occur in a single pot:

-

Imine/Enamine Formation: 2-tetralone reacts with aniline in a reversible condensation reaction to form an intermediate iminium ion or the tautomeric enamine. The reaction is typically facilitated by a mildly acidic environment, which protonates the ketone's carbonyl oxygen, making the carbonyl carbon more electrophilic and activating it for nucleophilic attack by the amine.

-

In-Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the iminium ion as it is formed.

For this protocol, sodium triacetoxyborohydride, NaBH(OAc)₃, is the reducing agent of choice. Its selection is based on several key advantages over other hydride reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is significantly less basic and reacts much more slowly with carbonyl compounds than with the intermediate iminium ion, which minimizes side reactions such as the reduction of the starting ketone to 2-tetralol.[4] Its mild, non-toxic nature makes it a preferred reagent in modern organic synthesis.[4]

Following the successful synthesis of the N-phenyl-2-aminotetralin free base, it is converted to its hydrochloride salt. Amine salts are often preferred in pharmaceutical development because they are typically crystalline, non-hygroscopic solids with improved solubility and stability compared to the corresponding free base.[5] The salt is formed by a simple acid-base reaction between the basic secondary amine and hydrochloric acid.[6]

Experimental Workflow Overview

The overall process is a three-stage synthesis involving the formation of the free base, its purification, and subsequent conversion to the final hydrochloride salt.

Caption: Synthetic workflow for N-phenyl-2-aminotetralin HCl.

Detailed Protocols and Methodologies

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Tetralone (β-tetralone) | ≥98% | Sigma-Aldrich | Starting ketone |

| Aniline | ≥99.5%, ReagentPlus® | Sigma-Aldrich | Freshly distilled for best results |

| Sodium triacetoxyborohydride | 97% | Acros Organics | Handle in a dry environment |

| Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent |

| Acetic Acid (Glacial) | ≥99.7% | Fisher Chemical | Catalyst for imine formation |

| Dichloromethane (DCM) | ACS Grade | VWR Chemicals | Extraction solvent |

| Diethyl ether (Et₂O) | Anhydrous, ≥99.7% | Sigma-Aldrich | Solvent for salt formation |

| Hydrochloric Acid, 2.0 M in Et₂O | Solution | Sigma-Aldrich | For salt formation |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Lab-prepared | For workup |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR Chemicals | Drying agent |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography |

| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring |

Protocol 1: Synthesis of N-phenyl-2-aminotetralin (Free Base)

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-tetralone (5.00 g, 34.2 mmol, 1.0 equiv.).

-

Addition of Reagents: Add anhydrous dichloroethane (100 mL), followed by aniline (3.49 g, 3.42 mL, 37.6 mmol, 1.1 equiv.) and glacial acetic acid (1.97 mL, 34.2 mmol, 1.0 equiv.). Stir the mixture at room temperature for 20 minutes.

-

Causality Note: Acetic acid acts as a catalyst to accelerate the formation of the iminium ion intermediate, which is the species that is actively reduced. Using a stoichiometric amount ensures the equilibrium favors the intermediate.

-

-

Reduction: In portions, carefully add sodium triacetoxyborohydride (10.9 g, 51.3 mmol, 1.5 equiv.) to the stirring solution over 15 minutes. The addition may be slightly exothermic.

-

Causality Note: A portion-wise addition helps to control the reaction rate and any potential temperature increase. An excess of the reducing agent ensures the reaction goes to completion.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes. The reaction is complete when the 2-tetralone spot has been completely consumed.

-

Workup: Carefully quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

Protocol 2: Purification by Column Chromatography

-

Column Preparation: Prepare a slurry of silica gel in 5% ethyl acetate/hexanes and pack a chromatography column.

-

Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% and gradually increasing to 30%). Collect fractions and analyze them by TLC.

-

Isolation: Combine the fractions containing the pure product (typically a single spot by TLC) and concentrate under reduced pressure to yield pure N-phenyl-2-aminotetralin as a viscous oil or low-melting solid.

Protocol 3: Formation of N-phenyl-2-aminotetralin Hydrochloride

-

Dissolution: Dissolve the purified free base (assuming ~6.0 g from the previous step) in 100 mL of anhydrous diethyl ether.

-

Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form almost immediately. Continue adding the HCl solution until no further precipitation is observed.

-

Causality Note: The hydrochloride salt is an ionic compound and is insoluble in the non-polar diethyl ether, causing it to precipitate out of the solution, which provides a simple and effective method of isolation.[7]

-

-

Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the solid with a small amount of cold diethyl ether (2 x 20 mL) to remove any unreacted starting material or soluble impurities. Dry the product under high vacuum to a constant weight.

-

(Optional) Recrystallization: For obtaining a product of the highest purity, the hydrochloride salt can be recrystallized from a solvent system like ethanol/ether.

Characterization and Data

The identity and purity of the final product must be confirmed by analytical methods.

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 175-180 °C (literature value for similar compound)[8] |

| Molecular Formula | C₁₆H₁₈ClN |

| Molecular Weight | 259.77 g/mol |

Spectroscopic Data

| Technique | Expected Peaks / Signals |

| ¹H NMR | δ (ppm): ~7.30-6.80 (m, 9H, Ar-H), ~4.0 (m, 1H, CH-N), ~3.4-2.8 (m, 4H, Ar-CH₂ and CH₂-N), ~2.2-1.8 (m, 2H, CH₂). The N-H proton may appear as a broad singlet. |

| ¹³C NMR | δ (ppm): ~140-115 (Ar-C), ~50 (CH-N), ~35-25 (aliphatic CH₂). |

| FT-IR | ν (cm⁻¹): ~2800-2400 (broad, N-H⁺ stretch of secondary amine salt), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600, 1500 (Ar C=C stretch). The broad N-H⁺ stretch is highly characteristic of an amine hydrochloride salt.[6] |

| Mass Spec. | (ESI⁺) m/z: 224.14 [M+H]⁺ for the free base (C₁₆H₁₇N). |

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low Yield of Free Base | Incomplete reaction; impure starting materials; moisture in the reaction. | Ensure aniline is freshly distilled and all glassware is dry. Use anhydrous solvents. Allow the reaction to run longer (up to 24h) and monitor by TLC. |